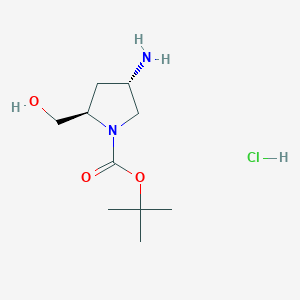

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid; 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

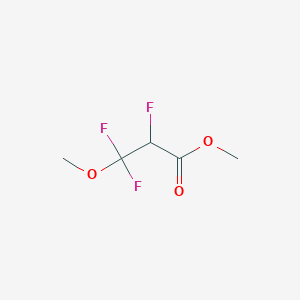

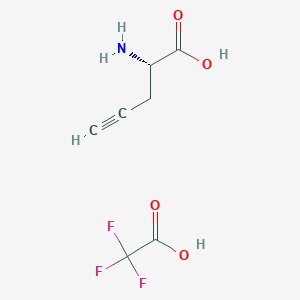

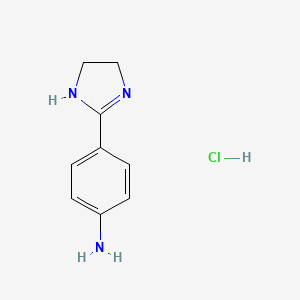

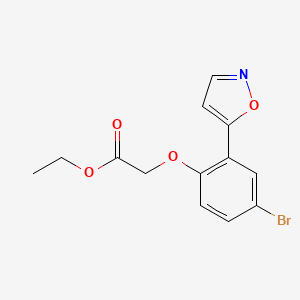

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid, or 3C2COPBA, is an organic compound with a wide range of applications in scientific research. It is a crystalline solid that is 98% pure and has been used in various laboratory experiments to elucidate various biochemical and physiological processes.

Applications De Recherche Scientifique

- Reagent for Palladium-Catalyzed Suzuki-Miyaura Coupling : This compound serves as a boronic acid derivative, enabling efficient cross-coupling reactions with aryl or vinyl halides under mild conditions. It participates in the formation of carbon-carbon bonds, making it valuable for synthesizing complex organic molecules .

- Ligand-Free Palladium-Catalyzed Suzuki Coupling : Researchers use it in ligand-free Suzuki coupling reactions, particularly when microwave irradiation is applied. This method allows for rapid and efficient bond formation .

- Building Block for Antiviral Agents : The compound’s boronic acid functionality can be harnessed in the design and synthesis of potential HIV-1 protease inhibitors. These inhibitors play a crucial role in managing HIV infections .

- Targeting PDK1 and Protein Kinase CK2 : Researchers explore this compound’s potential as an anticancer agent. It may inhibit kinases such as PDK1 and protein kinase CK2, which are involved in cell signaling pathways related to cancer progression .

- Synthesis of Pyridazino[4,5-b]indol-4-ones : The compound’s pinacol ester form is employed in the synthesis of novel pyridazino[4,5-b]indol-4-ones. These compounds act as DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A) inhibitors, potentially relevant for neurodegenerative diseases .

- General Context : The Suzuki-Miyaura cross-coupling reaction is widely used in organic synthesis. Boronic acids, including our compound, play a pivotal role in this reaction, allowing the construction of diverse carbon-carbon bonds .

Suzuki-Miyaura Coupling Reactions

HIV-1 Protease Inhibitors

Cancer Therapeutics

DYRK1A Inhibitors

Boron Reagents in Suzuki-Miyaura Coupling

Other Applications

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the attached organic group) from boron to a transition metal, typically palladium . The transition metal acts as a catalyst, facilitating the formation of a new carbon-carbon bond .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules synthesized.

Result of Action

The primary result of the action of 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of complex organic compounds. The specific molecular and cellular effects would depend on the compounds synthesized.

Action Environment

The action of 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a suitable catalyst (typically palladium), and the temperature . Additionally, the compound’s stability may be affected by exposure to air or moisture .

Propriétés

IUPAC Name |

(3-chloro-2-cyclohexyloxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c13-10-9(12(15)16)6-7-14-11(10)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRARJIQQFDZYGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OC2CCCCC2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)

![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)